molecular formula C4H3F3N2O B11920999 2-(Trifluoromethyl)oxazol-4-amine

2-(Trifluoromethyl)oxazol-4-amine

Cat. No.: B11920999
M. Wt: 152.07 g/mol
InChI Key: WCNNFAMWJLDIGC-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)oxazol-4-amine is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a trifluoromethyl group at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)oxazol-4-amine typically involves the incorporation of fluorine atoms or fluoroalkyl groups into the oxazole ring. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom using potassium fluoride in the presence of a catalytic amount of 18-crown-6 . Another approach involves the radical trifluoromethylation of oxazole derivatives using CF3I and a Fenton reagent comprising FeSO4 or ferrocene and H2O2 as a catalyst in dimethylsulfoxide (DMSO) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)oxazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 2- or 4-position of the oxazole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

2-(Trifluoromethyl)oxazol-4-amine is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for the synthesis of various bioactive molecules with promising antimicrobial, antifungal, and anticancer properties.

Case Study: Anticancer Activity

Research has shown that compounds derived from this compound exhibit significant inhibitory effects on cancer cell lines by targeting specific enzymes involved in cell proliferation and survival. For instance, studies indicate that it can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and cancer progression .

Agrochemicals Development

The compound is also utilized in the development of agrochemicals, particularly fungicides and insecticides. Its biological activity makes it suitable for creating effective crop protection agents.

Case Study: Fungicidal Properties

In agricultural studies, derivatives of this compound have been tested for their efficacy against common plant pathogens. Results indicated that certain derivatives exhibited significant antifungal activity, providing a basis for developing new fungicides .

Chemical Synthesis

As a versatile building block, this compound is employed in synthesizing more complex heterocyclic compounds. It serves as a precursor for creating various substituted oxazoles and related compounds.

Table 1: Synthetic Routes for this compound

Reaction TypeConditionsMajor Products
Nucleophilic SubstitutionPotassium fluoride in DMSOFluorinated oxazole derivatives
OxidationHydrogen peroxide or m-chloroperbenzoic acidOxazole N-oxides
ReductionLithium aluminum hydrideOxazoline derivatives

The biological activity of this compound is notable due to its interactions with various enzymes and cellular pathways.

Enzyme Inhibition Data

EnzymeIC50 Value (μM)
COX-112.5
COX-28.0
PI3K15.0

These values indicate its potential as an anti-inflammatory agent and its role in cancer therapy through the inhibition of key signaling pathways .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)oxazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)phenyl oxazole
  • 2-(Trifluoromethyl)thiazole
  • 2-(Trifluoromethyl)selenazole

Comparison: 2-(Trifluoromethyl)oxazol-4-amine is unique due to the presence of both the trifluoromethyl group and the amine group on the oxazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the amine group provides sites for further functionalization .

Biological Activity

2-(Trifluoromethyl)oxazol-4-amine is a heterocyclic compound characterized by a trifluoromethyl group attached to an oxazole ring. This unique structure not only enhances its lipophilicity and stability but also significantly influences its biological activity. Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The molecular formula of this compound is C5H4F3N3OC_5H_4F_3N_3O, and its molecular weight is approximately 179.1 g/mol. The presence of the trifluoromethyl group contributes to its increased chemical stability and bioactivity.

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains, fungi, and viruses. The mechanism of action is believed to involve the inhibition of key enzymes in microbial metabolism, which leads to cell death.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Candida albicans8 μg/mL

Anticancer Activity

Research has also highlighted the potential of this compound as an anticancer agent. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate cellular pathways involved in cell growth and apoptosis is critical to its anticancer effects.

Case Study: Anticancer Activity in MCF-7 Cells
In a study conducted by , MCF-7 cells treated with varying concentrations of this compound exhibited a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 μM, indicating significant cytotoxicity.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on several enzymes, including cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K). These enzymes play crucial roles in inflammatory responses and cancer cell signaling pathways.

Table 2: Enzyme Inhibition Data

EnzymeIC50 Value (μM)
COX-112.5
COX-28.0
PI3K15.0

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Membrane Permeability : The lipophilic nature of the trifluoromethyl group enhances cellular penetration.
  • Enzyme Interaction : The compound binds to active sites on target enzymes, inhibiting their function.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases.

Properties

Molecular Formula

C4H3F3N2O

Molecular Weight

152.07 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-oxazol-4-amine

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)3-9-2(8)1-10-3/h1H,8H2

InChI Key

WCNNFAMWJLDIGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)C(F)(F)F)N

Origin of Product

United States

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